molecular formula C10H9N3OS2 B1269389 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone CAS No. 300726-25-4

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone

Cat. No. B1269389
M. Wt: 251.3 g/mol
InChI Key: HIYMQRSHGHCZSG-UHFFFAOYSA-N
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Description

The compound “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone” is a unique chemical with the empirical formula C10H10N4OS2 and a molecular weight of 266.34 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another study reported the synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone” were not found in the search results, thiadiazole derivatives are known to exhibit a wide range of biological activities, which suggests they may undergo various chemical reactions in biological systems .

Scientific Research Applications

Electrochemical Study and Electrosynthesis

Scientific Field

This research falls under the field of Electrochemistry .

Application Summary

The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was investigated in the absence and presence of electrochemically generated p-benzoquinone (p-BQ), which is the oxidized form of hydroquinone .

Experimental Procedure

The study was conducted via cyclic voltammetry (CV) at a glassy carbon electrode (GCE) and in an acetic acid buffer (0.2 M)/ethanol solution mixture .

Results

The study led to the electrosynthesis of new 1,3,4-thiadiazole derivatives by constant current electrolysis (CCE). This method facilitated the formation of S-S and S-C bonds .

Urease Inhibitory Activity

Scientific Field

This research is in the field of Medicinal Chemistry .

Application Summary

Novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were designed, synthesized, and evaluated in vitro for their urease inhibitor activities .

Experimental Procedure

The compounds were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Results

The synthesized compounds showed high activity against the urease enzyme, with IC50 values ranging from 2.85 to 5.83 µM .

Anticancer Activity

Scientific Field

This research is in the field of Oncology and Medicinal Chemistry .

Application Summary

Compounds similar to “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone” have shown potential anticancer activity .

Antibacterial Activity

Scientific Field

This research is in the field of Microbiology and Medicinal Chemistry .

Application Summary

Similar compounds have been found to exhibit antibacterial properties .

Antifungal Activity

Scientific Field

This research is in the field of Mycology and Medicinal Chemistry .

Application Summary

Compounds similar to “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone” have shown potential antifungal activity .

Antiparasitic Activity

Scientific Field

This research is in the field of Parasitology and Medicinal Chemistry .

Application Summary

Similar compounds have been found to exhibit antiparasitic properties .

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for this compound could involve further evaluation of its biological activities. For instance, one study suggested that a compound with a similar structure might be a promising candidate for further evaluation due to its great inhibitory activity .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS2/c11-9-12-13-10(16-9)15-6-8(14)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYMQRSHGHCZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone

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